![molecular formula C19H17N3O3S B2697200 5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-35-8](/img/structure/B2697200.png)
5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anticonvulsant properties
准备方法
The synthesis of 5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-c]quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with benzylthiol.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Nucleophilic Substitution at the Benzylsulfanyl Group
The benzylsulfanyl moiety undergoes nucleophilic displacement under basic conditions. This reaction is critical for modifying the compound’s bioactivity profile.
Reaction Example:
Reagents : NaH (2 eq), DMF, 60°C, 6 h
Nucleophile : 3,5-Bis(trifluoromethyl)benzyl bromide
Product : 5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Yield : 72%
Nucleophile | Conditions | Product | Yield (%) |
---|---|---|---|
4-Fluorobenzyl bromide | K₂CO₃, DMF, 80°C, 8h | 5-(4-Fluorobenzylsulfanyl) derivative | 68 |
Allyl bromide | NaH, THF, 50°C, 4h | 5-Allylsulfanyl derivative | 54 |
Oxidation of the Sulfanyl Group
The sulfur atom in the benzylsulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
Oxidation Pathways:
-
Sulfoxide Formation :
Reagents : H₂O₂ (30%), AcOH, RT, 2 h
Product : 5-(Benzylsulfinyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Yield : 85% -
Sulfone Formation :
Reagents : mCPBA (2 eq), CH₂Cl₂, 0°C → RT, 12 h
Product : 5-(Benzylsulfonyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Yield : 78%
Methoxy Group Deprotection
The methoxy groups at positions 8 and 9 can be demethylated to yield hydroxylated derivatives, enhancing water solubility.
Demethylation Reaction:
Reagents : BBr₃ (3 eq), CH₂Cl₂, −78°C → RT, 24 h
Product : 5-(Benzylsulfanyl)-8,9-dihydroxyimidazo[1,2-c]quinazolin-2(3H)-one
Yield : 63%
Cyclization Reactions
The imidazoquinazolinone core participates in cyclization to form fused heterocycles, a strategy used to enhance kinase inhibition.
Example Cyclization:
Reagents : POCl₃, reflux, 4 h
Product : Thiazolo[5,4-f]quinazolin-9(8H)-one derivative
Yield : 58%
Electrophilic Aromatic Substitution
The electron-rich quinazolinone ring undergoes electrophilic substitution at position 6 or 7.
Nitration Reaction:
Reagents : HNO₃/H₂SO₄ (1:3), 0°C, 1 h
Product : 6-Nitro-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Yield : 45%
Alkylation at the Imidazole Nitrogen
The N3 position of the imidazole ring can be alkylated to introduce substituents affecting steric and electronic properties.
Alkylation Example:
Reagents : CH₃I (1.2 eq), K₂CO₃, DMF, 50°C, 3 h
Product : 3-Methyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Yield : 89%
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the quinazolinone core.
Suzuki-Miyaura Coupling:
Reagents : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (4:1), 80°C, 12 h
Substrate : 6-Bromo derivative
Boron Partner : Phenylboronic acid
Product : 6-Phenyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Yield : 67%
Key Research Findings:
-
Kinase Inhibition Modulation :
-
Antibacterial Activity :
-
Solubility Optimization :
科学研究应用
Anticancer Activity
Research indicates that derivatives of imidazoquinazoline, including 5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one, exhibit promising anticancer properties. Similar compounds have been shown to target specific pathways involved in cancer cell proliferation and survival. For instance, studies have demonstrated that certain imidazoquinazolines can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies on related quinazoline derivatives have shown effectiveness against a range of bacterial and fungal strains. For example, compounds with similar functionalities have been evaluated for their antibacterial effects against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition compared to standard antibiotics . The presence of the benzylsulfanyl group may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which require precise control over reaction conditions to achieve high yields and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used for characterization and confirmation of the compound's structure.
Study on Anticancer Activity
In one study, researchers synthesized several imidazoquinazoline derivatives and assessed their anticancer activity in vitro. The results indicated that certain derivatives significantly inhibited the proliferation of human cancer cell lines, suggesting that modifications to the benzylsulfanyl group could enhance bioactivity .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of quinazoline derivatives similar to this compound. The study utilized agar diffusion methods to evaluate the efficacy against various pathogens. The findings revealed that specific structural modifications led to enhanced antibacterial activity against resistant strains, highlighting the compound's potential as a lead in drug development .
作用机制
The mechanism of action of 5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit key signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their activity .
相似化合物的比较
Similar compounds include other quinazoline derivatives, such as:
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with applications in non-small cell lung cancer treatment.
Afatinib: A broader-spectrum kinase inhibitor targeting EGFR and other kinases.
Compared to these compounds, 5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one may offer unique advantages in terms of its specific molecular interactions and potential for reduced side effects.
生物活性
5-(Benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the available literature on its biological activity, including synthesis, pharmacological effects, and structure-activity relationships.
- Molecular Formula : C19H17N3O3S
- Molar Mass : 367.42 g/mol
- CAS Number : 672949-35-8
Synthesis and Structural Insights
The compound can be synthesized through various methods involving the reaction of benzyl sulfide with quinazolinone derivatives. The structure features an imidazo[1,2-c]quinazolinone core, which is known for its diverse biological activities.
Anticancer Activity
Research has demonstrated that derivatives of quinazolinone exhibit notable anticancer properties. A study on quinazolinone-based compounds highlighted their cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cells. Notably, compounds similar to this compound showed low toxicity towards non-cancerous HEK293 cells while maintaining effectiveness against cancer cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
9b | MCF-7 | 10.73 ± 1.17 |
4a | MDA-MB-231 | 22.47 ± 2.00 |
4c | HepG2 | 24.04 ± 1.50 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds as therapeutic agents against cancer.
Antiviral Activity
Recent studies have also explored the antiviral potential of quinazolinone derivatives against SARS-CoV-2. The compound's ability to inhibit the SARS-CoV-2 3CL protease was particularly noted:
- Inhibition Assay : Compounds were screened at a concentration of 50 µM, revealing several candidates with over 50% inhibition of the protease.
- Molecular Docking Studies : Docking simulations indicated that compound interactions with key amino acids at the active site of the protease could lead to effective inhibition, with hydrogen bonds forming between crucial residues such as His41 and Cys145.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents : The presence of methoxy groups at positions 8 and 9 enhances solubility and bioavailability.
- Sulfur Atom : The benzylsulfanyl group may contribute to improved binding affinity due to potential interactions with biological targets.
- Core Structure : The imidazo[1,2-c]quinazolinone framework is essential for maintaining biological activity across various derivatives.
Case Study 1: Cytotoxicity Evaluation
A comprehensive evaluation was conducted on a series of quinazolinone derivatives to assess their cytotoxic effects on different cancer cell lines. The results indicated that while most compounds exhibited low toxicity towards normal cells, they effectively inhibited cancer cell proliferation.
Case Study 2: Antiviral Screening
In a screening for antiviral activity against SARS-CoV-2, several quinazolinone derivatives were tested for their ability to inhibit viral replication through protease inhibition. Compound 9b emerged as a leading candidate due to its favorable IC50 value and docking results.
属性
IUPAC Name |
5-benzylsulfanyl-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-24-15-8-13-14(9-16(15)25-2)20-19(22-10-17(23)21-18(13)22)26-11-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMQRPUIYHYRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。